molecular formula C19H13BrF2N2O3 B2967831 N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868679-02-1

N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2967831
CAS No.: 868679-02-1
M. Wt: 435.225
InChI Key: RAVDUMZARMBPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with a 4-bromo-2-fluorophenyl group at the carboxamide nitrogen and a 2-fluorobenzyloxy group at the 1-position of the pyridine ring. The bromo and fluoro substituents likely enhance hydrophobic interactions and metabolic stability compared to simpler alkyl or aryl groups.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O3/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVDUMZARMBPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Bromine and Fluorine Groups: Halogenation reactions are employed to introduce the bromine and fluorine atoms into the aromatic ring.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides.

    Attachment of the Benzyl Group: The benzyl group is attached via an etherification reaction, typically using a benzyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound may be used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It can be utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

  • Structural Features : Differs in the 4-ethoxy group and 1-(4-fluorophenyl) substituent versus the target compound’s 2-fluorobenzyloxy and 4-bromo-2-fluorophenyl groups.
  • Biological Activity : A selective c-Met kinase inhibitor with oral efficacy (IC₅₀ = 3.9 nM for c-Met) .
  • Key Differences: The ethoxy group may improve solubility, while the 4-fluorophenyl moiety enhances selectivity for c-Met over related kinases.

N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structural Features : Substituted with a 2-chloro-6-fluorobenzyl group and 4-acetylphenyl carboxamide .
  • The chloro-fluoro-benzyl substituent may enhance lipophilicity, favoring membrane penetration.

N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide

  • Structural Features : Contains a trifluoromethylbenzyl group and dimethoxyphenyl carboxamide .
  • Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature could improve metabolic stability compared to bromo/fluoro substituents. The dimethoxyphenyl group may engage in hydrogen bonding, differing from the target compound’s halogen-dominated interactions.

1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structural Features : Substituted with a benzo[d]thiazol-2-yl group and 3-chlorobenzyloxy chain .
  • Biological Implications : The heterocyclic benzo[d]thiazole group may target ATP-binding pockets in kinases more effectively than phenyl groups, suggesting divergent target profiles.

Comparative Data Table

Compound Name Structural Highlights Biological Activity Selectivity/Notes References
Target Compound 4-Bromo-2-fluorophenyl, 2-fluorobenzyloxy Hypothesized kinase inhibitor Potential c-Met/alternative kinase target N/A
BMS-777607 4-Ethoxy, 1-(4-fluorophenyl) c-Met inhibitor (IC₅₀ = 3.9 nM) High selectivity for c-Met superfamily
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-... 2-Chloro-6-fluorobenzyl, 4-acetylphenyl Not reported Enhanced lipophilicity
N-(2,4-Dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-... 3-Trifluoromethylbenzyl, 2,4-dimethoxyphenyl Not reported Improved metabolic stability
1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-... Benzo[d]thiazol-2-yl, 3-chlorobenzyloxy Not reported Possible kinase ATP-pocket targeting

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a dihydropyridine ring and multiple halogenated aromatic moieties, suggest promising reactivity and biological interactions.

Molecular Characteristics

  • Molecular Formula : C19H13BrF2N2O3
  • Molecular Weight : 435.225 g/mol
  • Structural Features : The compound includes a dihydropyridine framework, a carboxamide group, and halogen substituents that enhance its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. The presence of halogenated groups often increases lipophilicity, which can enhance membrane permeability and interaction with microbial targets.

Anti-inflammatory Effects

Research suggests potential anti-inflammatory properties. Similar compounds have shown efficacy in inhibiting cyclooxygenases (COX), which are critical enzymes in the inflammatory pathway. For instance, derivatives of related dihydropyridine compounds have demonstrated selective inhibition of COX-1 and COX-2 .

Anticancer Activity

This compound may also possess anticancer properties. Analogous compounds have been identified as potent inhibitors of specific kinases involved in cancer progression. For example, certain dihydropyridine derivatives have shown complete tumor stasis in xenograft models of gastric carcinoma .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease pathways, potentially modulating their activity through competitive inhibition or allosteric modulation.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity The compound exhibited significant antimicrobial effects against various bacterial strains, suggesting its potential as a therapeutic agent.
Anti-inflammatory Research Related dihydropyridine derivatives showed selective inhibition of COX enzymes, indicating a similar potential for anti-inflammatory activity .
Cancer Xenograft Model In vivo studies demonstrated that analogs of this compound could halt tumor growth in gastric carcinoma models, highlighting its anticancer potential .

Comparative Analysis with Similar Compounds

The unique combination of bromine and fluorine substituents in this compound distinguishes it from other compounds with similar structures. This uniqueness may confer distinct chemical properties and reactivity profiles.

Compound NameStructural FeaturesUnique Aspects
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamideDihydropyridine ring with multiple fluorine atomsDual-targeting potential
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-oneContains a propene moietyPotential for different reactivity due to unsaturation

Q & A

Q. Basic

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure ATPase activity, referencing similar dihydropyridine derivatives .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination.
  • Enzyme-Linked Targets : Fluorogenic substrates for proteases or phosphatases, given the compound’s carboxamide motif .

How do basic and advanced techniques differ in characterizing this compound’s structure?

Q. Basic vs. Advanced

  • Basic :
    • NMR : 1H/13C NMR to confirm substituent connectivity (e.g., fluorine and bromine chemical shifts) .
    • FT-IR : Identify carbonyl (C=O) and amide (N–H) stretches.
  • Advanced :
    • X-ray Crystallography : Resolve tautomeric state and intermolecular interactions .
    • HRMS : Confirm molecular formula with <2 ppm mass accuracy.

How can structure-activity relationship (SAR) studies be designed for analogues of this compound?

Q. Advanced

  • Substituent Variation : Replace bromine/fluorine with other halogens or electron-withdrawing groups to assess potency changes .
  • Scaffold Modifications : Introduce heterocycles (e.g., thiazole or pyrimidine) in place of the dihydropyridine ring.
  • Methodology : Parallel synthesis combined with high-throughput screening (HTS) for rapid SAR profiling .

What challenges arise in improving the solubility of this compound for in vivo studies?

Q. Basic

  • Co-Solvent Systems : Use DMSO:PBS mixtures (≤10% DMSO) for preliminary solubility testing.
  • Salt Formation : Explore hydrochloride or sodium salts via pH titration.
  • Nanoformulation : Liposomal encapsulation or cyclodextrin complexes, though stability must be monitored via dynamic light scattering (DLS) .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced

  • Accelerated Stability Studies : Incubate at 37°C in simulated gastric fluid (pH 2) and plasma (pH 7.4) for 24–72 hours, with HPLC quantification of degradation products .
  • Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition profiles .

What advanced techniques are used for target identification?

Q. Advanced

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., kinases) .
  • Cryo-EM/X-ray Crystallography : Resolve compound-protein complexes to identify binding pockets .

How is metabolic stability evaluated in preclinical studies?

Q. Advanced

  • Liver Microsome Assays : Incubate with human or murine microsomes, quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

What crystallographic parameters are critical for confirming molecular conformation?

Q. Advanced

  • Dihedral Angles : Measure between aromatic rings to assess planarity (e.g., <10° indicates extended conjugation) .
  • Hydrogen-Bond Metrics : N–H⋯O bond lengths (e.g., 2.8–3.0 Å) and angles (≥120°) validate dimer formation .
  • Tautomer Validation : Electron density maps must unequivocally exclude hydroxy-pyridine tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.